molecular formula C32H22N6O4 B14198853 3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) CAS No. 918948-07-9

3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)

Cat. No.: B14198853
CAS No.: 918948-07-9
M. Wt: 554.6 g/mol
InChI Key: YEYRESDUWUDTDR-UHFFFAOYSA-N
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Description

3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) is a complex organic compound that features a pyrazole core linked to two nitroindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 5-nitroindole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . The nitro groups play a crucial role in its biological activity, contributing to its ability to generate reactive oxygen species and induce oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) is unique due to its dual nitroindole moieties, which confer distinct electronic and steric properties. This structural feature enhances its reactivity and potential biological activity compared to similar compounds that lack these moieties.

Properties

CAS No.

918948-07-9

Molecular Formula

C32H22N6O4

Molecular Weight

554.6 g/mol

IUPAC Name

3-[(1,3-diphenylpyrazol-4-yl)-(5-nitro-1H-indol-3-yl)methyl]-5-nitro-1H-indole

InChI

InChI=1S/C32H22N6O4/c39-37(40)22-11-13-29-24(15-22)26(17-33-29)31(27-18-34-30-14-12-23(38(41)42)16-25(27)30)28-19-36(21-9-5-2-6-10-21)35-32(28)20-7-3-1-4-8-20/h1-19,31,33-34H

InChI Key

YEYRESDUWUDTDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(C3=CNC4=C3C=C(C=C4)[N+](=O)[O-])C5=CNC6=C5C=C(C=C6)[N+](=O)[O-])C7=CC=CC=C7

Origin of Product

United States

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